molecular formula C10H10O4 B146807 2,5-Dimethylterephthalic Acid CAS No. 6051-66-7

2,5-Dimethylterephthalic Acid

Cat. No.: B146807
CAS No.: 6051-66-7
M. Wt: 194.18 g/mol
InChI Key: FKUJGZJNDUGCFU-UHFFFAOYSA-N
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Description

2,5-Dimethylterephthalic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is primarily known for its acidic properties and its ability to react with bases to form salts .

Scientific Research Applications

2,5-Dimethylterephthalic Acid has a wide range of applications in scientific research:

Safety and Hazards

2,5-Dimethylterephthalic Acid can cause skin irritation and serious eye irritation . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylterephthalic Acid can be synthesized through the reduction of 2,5-dimethylbenzoquinone. The reduction process involves heating 2,5-dimethylbenzoquinone with reducing agents such as sodium dithionite or sodium bisulfite. The intermediate product is then subjected to acidic hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of p-xylene derivatives. This method is preferred due to its efficiency and scalability. The oxidation process typically uses catalysts such as cobalt or manganese acetate in the presence of air or oxygen .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dimethylterephthalic Acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Terephthalic Acid: The parent compound, differing only by the absence of methyl groups.

    2-Methylterephthalic Acid: A similar compound with only one methyl group substitution.

    2,5-Dihydroxyterephthalic Acid: A derivative with hydroxyl groups instead of methyl groups.

Uniqueness: 2,5-Dimethylterephthalic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups enhances its hydrophobicity and alters its reactivity compared to its parent compound and other derivatives .

Properties

IUPAC Name

2,5-dimethylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUJGZJNDUGCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306082
Record name 2,5-Dimethylterephthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6051-66-7
Record name 6051-66-7
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Record name 2,5-Dimethylterephthalic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID30306082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylterephthalic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Dimethylterephthalic Acid in the synthesis of ordered poly(acylhydrazide−amide)?

A1: this compound functions as a symmetric monomer denoted as (XaaX) in the direct polycondensation reaction. [] It reacts with another symmetric monomer, 4,4‘-(oxydi-p-phenylene)dibutanoic acid (XbbX), and a nonsymmetric monomer, 4-aminobenzhydrazide (YcdY), to form the ordered polymer. The specific arrangement of these monomers within the polymer chain dictates the final ordered structure (−aadcbbcd−).

Q2: How was the structure of the resulting polymer with this compound confirmed?

A2: The researchers employed 13C-NMR spectroscopy to analyze the microstructure of the synthesized polymer. [] By comparing the spectrum of the synthesized polymer with that of an authentic ordered polymer, they confirmed the expected ordered structure (−aadcbbcd−), indicating the successful incorporation of this compound in the desired sequence.

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